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Welcome to the Technical Support Center for optimizing the derivatization of nicotinic acid. This
guide is designed for researchers, scientists, and drug development professionals to provide
in-depth technical guidance and troubleshooting for common challenges encountered during
the synthesis of nicotinic acid derivatives. Nicotinic acid, a key structural motif in numerous
pharmaceuticals and biologically active compounds, presents unique challenges due to the
electron-deficient nature of the pyridine ring. This resource provides field-proven insights and
solutions to streamline your synthetic workflows.
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» Troubleshooting Guide: Esterification of Nicotinic Acid

o

Problem: Low or no yield in DCC/DMAP mediated esterification.

[¢]

Problem: Formation of an insoluble white precipitate (N-acylurea) during the reaction.

[e]

Problem: Difficulty in removing unreacted nicotinic acid during workup.

o

Problem: Hydrolysis of the ester product during extraction or purification.

e Troubleshooting Guide: Amidation of Nicotinic Acid

[¢]

Problem: Incomplete conversion or low yield with standard peptide coupling reagents
(HATU, HBTU).

[¢]

Problem: Significant racemization of the amine coupling partner.

[¢]

Problem: Formation of guanidinium byproducts with uronium-based coupling reagents.

o

Problem: Challenges in purifying polar nicotinamide products.

e Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling of Halogenated Nicotinic Acid
Derivatives

o

Problem: The Suzuki-Miyaura coupling reaction is sluggish or fails to initiate.

[¢]

Problem: Significant homocoupling of the boronic acid/ester is observed.

[¢]

Problem: Low yields when coupling with electron-rich boronic acids.

o

Problem: Difficulty in achieving selective coupling in poly-halogenated nicotinic acid
derivatives.

o Experimental Protocols
o Protocol 1: General Procedure for DCC/DMAP Mediated Esterification.

o Protocol 2: General Procedure for HATU-Mediated Amidation.
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o Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid
Esters.

e References

Frequently Asked Questions (FAQS)

Q1: What are the primary challenges in derivatizing nicotinic acid?

The primary challenges in derivatizing nicotinic acid stem from the electronic properties of the
pyridine ring. The electronegative nitrogen atom withdraws electron density, making the ring
electron-deficient. This deactivation poses difficulties in electrophilic aromatic substitution
reactions and can also influence the reactivity of the carboxylic acid group.[1] Furthermore, the
pyridine nitrogen can act as a nucleophile or a base, potentially interfering with certain reaction
conditions or coordinating to metal catalysts, thereby inhibiting their activity.

Q2: How does the pyridine nitrogen influence reactivity?

The lone pair of electrons on the pyridine nitrogen can be protonated under acidic conditions or
can coordinate to Lewis acids and metal catalysts. This coordination can be detrimental in
reactions like palladium-catalyzed cross-coupling, where it can lead to catalyst inhibition. In
esterification and amidation reactions, the basicity of the pyridine nitrogen can compete with
other bases in the reaction mixture or lead to unwanted side reactions if not properly managed.

Q3: What are the most common derivatization strategies for nicotinic acid?

The most common derivatization strategies target either the carboxylic acid group or the
pyridine ring.

o Carboxylic Acid Modification: This includes esterification and amidation to produce a wide
range of functional derivatives. These reactions typically involve the activation of the
carboxylic acid using coupling reagents.[2][3]

o Pyridine Ring Functionalization: This often involves halogenation (e.g., bromination) followed
by cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new carbon-carbon
bonds.[4]
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Troubleshooting Guide: Esterification of Nicotinic
Acid

Esterification of nicotinic acid is a fundamental transformation, often complicated by the
electronic nature of the pyridine ring and the properties of the reagents used.

Problem: Low or no yield in DCC/IDMAP mediated
esterification.

Causality: Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-
dimethylaminopyridine (DMAP) is a common method for esterification.[5][6] Low yields can
result from several factors:

Insufficient Activation: The O-acylisourea intermediate formed from DCC and nicotinic acid
may not be reactive enough, especially with sterically hindered or less nucleophilic alcohols.

Side Reactions: The O-acylisourea intermediate can undergo a 1,3-rearrangement to form a

stable N-acylurea, which is unreactive towards the alcohol.[6]

e Poor Solubility: Nicotinic acid has limited solubility in common aprotic solvents like
dichloromethane (DCM), which can hinder the reaction.

Troubleshooting Steps:
e Optimize Reagent Stoichiometry:

o Increase the amount of DMAP from a catalytic amount (e.g., 0.1 eq) to a stoichiometric
amount (1.0-1.2 eq). DMAP acts as a more potent acyl transfer agent, forming a highly
reactive acylpyridinium intermediate that is less prone to rearrangement.[5]

e Solvent Selection:

o Use a more polar aprotic solvent like N,N-dimethylformamide (DMF) to improve the
solubility of nicotinic acid. Ensure the DMF is anhydrous.

o Alternative Coupling Reagents:

© 2026 BenchChem. All rights reserved. 4/19 Tech Support


https://www.organic-chemistry.org/namedreactions/steglich-esterification.shtm
https://en.wikipedia.org/wiki/Steglich_esterification
https://en.wikipedia.org/wiki/Steglich_esterification
https://www.organic-chemistry.org/namedreactions/steglich-esterification.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362062?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Consider using water-soluble carbodiimides like 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) in combination with DMAP. This can simplify
purification as the urea byproduct is water-soluble.[7]

e Order of Addition:

o Add the carboxylic acid last to a solution of the alcohol, DCC, and DMAP. This can
sometimes minimize the formation of the N-acylurea byproduct.[7]

Problem: Formation of an insoluble white precipitate (N-
acylurea) during the reaction.

Causality: This precipitate is often dicyclohexylurea (DCU), a byproduct of the DCC activation.
However, if the desired esterification is slow, the reactive O-acylisourea intermediate can
rearrange to form an N-acylurea, which is also an insoluble solid and represents a loss of the
starting carboxylic acid.[6][8]

Troubleshooting Steps:

e Increase DMAP concentration: As mentioned previously, a higher concentration of DMAP
can accelerate the desired esterification, outcompeting the rearrangement to the N-acylurea.

[5]

o Add HOBt or HOALt: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-
azabenzotriazole (HOALt) can trap the O-acylisourea intermediate to form a more stable
active ester, which is less prone to rearrangement but still reactive towards the alcohol.[9]

e Use EDC instead of DCC: The urea byproduct from EDC is water-soluble, which prevents its
precipitation during the reaction and simplifies its removal during workup.[10]

Problem: Difficulty in removing unreacted nicotinic acid
during workup.

Causality: Nicotinic acid is amphoteric and can be challenging to separate from its relatively
polar ester or amide derivatives, especially if the derivative also has basic or acidic
functionalities.
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Troubleshooting Steps:
e Agueous Base Wash:

o Perform a carefully controlled wash with a dilute aqueous base such as sodium
bicarbonate (NaHCOs) or sodium carbonate (Na=COs) solution. This will deprotonate the
carboxylic acid of the unreacted nicotinic acid, making it water-soluble. Be cautious, as a
strong base or prolonged exposure can lead to the hydrolysis of the desired ester.

e Acidic Wash:

o An acidic wash (e.g., dilute HCI) will protonate the pyridine nitrogen of both the starting
material and the product, making them water-soluble. This is generally not a suitable
method for separation.

e Chromatography:

o For polar products, reversed-phase chromatography can be an effective purification
method.[11] For less polar products, normal-phase silica gel chromatography can be used,
often with a solvent system containing a small amount of a polar solvent like methanol to
elute the polar compounds.

Problem: Hydrolysis of the ester product during
extraction or purification.

Causality: Nicotinic acid esters can be susceptible to hydrolysis, especially under basic
conditions used to remove unreacted starting material. The electron-withdrawing nature of the
pyridine ring can make the carbonyl carbon of the ester more electrophilic and thus more prone
to nucleophilic attack by hydroxide ions.

Troubleshooting Steps:
e Use a Mild Base for Extraction:

o Use a weak base like saturated aqueous sodium bicarbonate (NaHCO3) for washing
instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
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¢ Minimize Contact Time:

o Perform the basic wash quickly and at a low temperature (e.g., in an ice bath) to minimize
the extent of hydrolysis.

e Avoid Aqueous Workup:

o If possible, purify the crude product directly by column chromatography without an
agueous workup. The unreacted nicotinic acid is typically very polar and will remain on the
baseline of a silica gel column with many common eluent systems.

Troubleshooting Guide: Amidation of Nicotinic Acid

The synthesis of nicotinamides often employs peptide coupling reagents. The challenges are
similar to those in peptide synthesis, with the added complexity of the pyridine ring.

Problem: Incomplete conversion or low yield with
standard peptide coupling reagents (HATU, HBTU).

Causality: While highly efficient, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-
1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-
N,N,N',N'-tetramethyluronium hexafluorophosphate) can sometimes give low yields with
nicotinic acid.[12][13]

 Steric Hindrance: If either the amine or the nicotinic acid derivative is sterically hindered, the
coupling can be slow.

» Basicity: The choice and amount of base (e.g., diisopropylethylamine, DIPEA) are crucial
and can significantly impact the reaction rate.

Troubleshooting Steps:
e Choice of Coupling Reagent:

o HATU is generally considered more reactive than HBTU and may be more effective for
difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt
leaving group.
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e Optimize Base:

o Ensure that a non-nucleophilic base like DIPEA is used in sufficient quantity (typically 2-3
equivalents) to neutralize the acid and facilitate the reaction.

e Pre-activation:

o Activate the nicotinic acid with the coupling reagent and base for a short period (5-10
minutes) before adding the amine. This ensures the formation of the active ester before
the amine is introduced.

e Reaction Time and Temperature:

o Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) to drive
the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition.

Problem: Significant racemization of the amine coupling
partner.

Causality: Racemization is a common side reaction in amide bond formation, particularly when
coupling N-protected amino acids. It can occur via direct enolization or through the formation of
an oxazolone intermediate.[9][14]

Troubleshooting Steps:
e Use Additives:

o In carbodiimide-mediated couplings (DCC, EDC), the addition of HOBt or HOALt is
essential to suppress racemization by forming an active ester that is less prone to
racemization.[9]

e Choose the Right Coupling Reagent:

o Coupling reagents based on HOAt (like HATU) are generally superior to those based on
HOB! (like HBTU) in minimizing racemization.[15]

e Control the Base:
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o Use a hindered, non-nucleophilic base like DIPEA. Avoid using an excess of the base, as
it can promote racemization.

e Low Temperature:

o Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of
racemization.

Problem: Formation of guanidinium byproducts with
uronium-based coupling reagents.

Causality: Uronium-based coupling reagents like HATU and HBTU can react with the amine
nucleophile to form a tetramethylguanidinium byproduct, which effectively caps the amine and
prevents it from reacting with the activated carboxylic acid. This is more likely to occur if the
coupling reagent is used in excess or if the activation of the carboxylic acid is slow.[12][14]

Troubleshooting Steps:
» Stoichiometry Control:

o Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is
usually sufficient.

¢ Pre-activation:

o Pre-activating the nicotinic acid with the coupling reagent before adding the amine is a
highly effective way to prevent this side reaction.

¢ Phosphonium-based Reagents:

o Consider using phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-
oxytripyrrolidinophosphonium hexafluorophosphate), which do not form guanidinium
byproducts.

Problem: Challenges in purifying polar nicotinamide
products.
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Causality: Nicotinamide derivatives are often polar and can be highly soluble in water, making
extraction difficult. They may also streak on silica gel columns.[11]

Troubleshooting Steps:
e Recrystallization:

o If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol,
acetonitrile) can be a highly effective purification method for polar compounds.[16]

o Reversed-Phase Chromatography:

o Reversed-phase flash chromatography is an excellent technique for purifying polar
compounds that are difficult to separate on silica gel.[11]

o Alternative Normal Phase Chromatography:

o For basic compounds that streak on silica, chromatography on alumina (neutral or basic)
can be a good alternative.[17]

Troubleshooting Guide: Suzuki-Miyaura Cross-
Coupling of Halogenated Nicotinic Acid Derivatives

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its application to
electron-deficient heteroaromatics like nicotinic acid derivatives requires careful optimization.
[18][19]

Problem: The Suzuki-Miyaura coupling reaction is
sluggish or fails to initiate.

Causality:

o Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading
to its deactivation.

» Poor Oxidative Addition: The C-X bond (where X is a halogen) on the electron-deficient
pyridine ring is less susceptible to oxidative addition compared to electron-rich aryl halides.
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« Inactive Boronic Acid/Ester: Boronic acids can undergo degradation, and their activation by
the base may be inefficient.

Troubleshooting Steps:

Ligand Selection:

o Use electron-rich, bulky phosphine ligands such as Buchwald-type ligands (e.g., SPhos,
XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote oxidative
addition and stabilize the palladium catalyst.

Catalyst Choice:

o Use a pre-formed Pd(0) source like Pd(PPhs)a4 or a modern precatalyst that reliably forms
the active Pd(0) species in situ.

Base Selection:

o The choice of base is critical. Stronger bases like KsPOa4 or Cs2COs are often more
effective than weaker bases like Naz=COs for coupling with electron-deficient heteroaryl
halides. The effect of the base can be solvent-dependent.[20]

Solvent System:

o A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The
water is often necessary for the transmetalation step.

Temperature:

o Higher temperatures may be required to facilitate oxidative addition, but excessive heat
can lead to catalyst decomposition.

Problem: Significant homocoupling of the boronic
acid/ester is observed.

Causality: Homocoupling is often caused by the presence of oxygen, which can promote the
palladium-catalyzed oxidative coupling of two boronic acid molecules.
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Troubleshooting Steps:
e Rigorous Degassing:

o Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or
nitrogen) or by using several freeze-pump-thaw cycles.

e Use a Pd(0) Source:

o Starting with a Pd(0) catalyst can minimize homocoupling that may occur during the in situ
reduction of a Pd(ll) precatalyst.

o Control Reaction Temperature:

o Lowering the reaction temperature can sometimes reduce the rate of homocoupling
relative to the desired cross-coupling.

Problem: Low yields when coupling with electron-rich
boronic acids.

Causality: While electron-rich boronic acids are generally more reactive, their coupling with
electron-deficient heteroaryl halides can sometimes be problematic due to competing side
reactions or unfavorable electronic matching.

Troubleshooting Steps:
e Ligand Tuning:

o Experiment with different phosphine ligands. Sometimes a less electron-rich ligand can
provide a better outcome.

» Base Optimization:

o The choice of base can influence the rate of transmetalation. A screen of different bases
(e.g., K2COs, KsPOa4, CsF) may be necessary.

e Use of Boronate Esters:
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o Pinacol esters of boronic acids are often more stable and can sometimes give more
reproducible results than the corresponding boronic acids.

Problem: Difficulty in achieving selective coupling in
poly-halogenated nicotinic acid derivatives.

Causality: The site-selectivity of Suzuki-Miyaura coupling on poly-halogenated pyridines is
influenced by a combination of steric and electronic factors. The relative reactivity of the
halogens (I > Br > Cl) and the electronic environment of each position on the ring will determine
the primary site of reaction.

Troubleshooting Steps:
o Exploit Halogen Reactivity:

o If different halogens are present, the coupling will typically occur at the most reactive
halogen (e.g., iodine over bromine).

e Ligand Control:

o The choice of ligand can sometimes influence the site-selectivity. For example, bulky
ligands may favor coupling at the less sterically hindered position.

o Careful Control of Stoichiometry:

o Using a slight deficiency of the boronic acid (e.g., 0.95 equivalents) can help to achieve
mono-coupling in a di-halogenated substrate.

Experimental Protocols
Protocol 1: General Procedure for DCC/IDMAP Mediated

Esterification

» To a solution of nicotinic acid (1.0 eq), alcohol (1.2 eq), and DMAP (1.2 eq) in anhydrous
DCM or DMF at 0 °C, add a solution of DCC (1.2 eq) in the same solvent dropwise.

o Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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e Monitor the reaction progress by TLC or LC-MS.

» Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea
(DCU).

o Wash the filtrate with a saturated aqueous solution of NaHCOs, followed by brine.

o Dry the organic layer over anhydrous Na2SOas, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for HATU-Mediated
Amidation

» To a solution of nicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.5
eq).

 Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
¢ Add the amine (1.0 eq) to the reaction mixture.
 Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

o Upon completion, dilute the reaction mixture with ethyl acetate and wash with water,
saturated aqueous NaHCOs, and brine.

e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Suzuki-Miyaura
Coupling of 5-Bromonicotinic Acid Esters

e In a reaction vessel, combine the 5-bromonicotinic acid ester (1.0 eq), boronic acid or
boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPhs)4, 5 mol%), and a base (e.g.,
K2COs, 2.0 eq).
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e Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

e Thoroughly degas the reaction mixture again by sparging with argon or nitrogen for 15-20
minutes.

e Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere.
o Monitor the reaction progress by TLC or LC-MS.

» Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate,
and wash with water and brine.

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel.

Visualizations
Experimental Workflow for Optimizing Amidation
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Caption: A typical workflow for optimizing the amidation of nicotinic acid.

Decision Tree for Suzuki-Miyaura Coupling Issues
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC
[pmc.ncbi.nim.nih.gov]

e 2. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]

© 2026 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b1362062/docs?utm_src=pdf-body-img#technical-support-center-optimizing-reaction-conditions-for-nicotinic-acid-derivatization
https://www.benchchem.com/product/b1362062?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC8836525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8836525/
https://patents.google.com/patent/US2280040A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362062?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

°
(o] (00] ~ (o)) ol B w

e 10

o 11.
o 12.
e 13.
o 14
e 15
e 16.
o 17.
e 18.

. mdpi.com [mdpi.com]

. researchgate.net [researchgate.net]

. Steglich Esterification [organic-chemistry.org]

. Steglich esterification - Wikipedia [en.wikipedia.org]
. reddit.com [reddit.com]

. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

. peptide.com [peptide.com]

. researchgate.net [researchgate.net]
biotage.com [biotage.com]
peptide.com [peptide.com]
researchgate.net [researchgate.net]
bachem.com [bachem.com]
pubs.acs.org [pubs.acs.org]
researchgate.net [researchgate.net]
reddit.com [reddit.com]

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the

Pharmaceutical Industry [mdpi.com]

e 19
e 20
e TO

. hobelprize.org [nobelprize.org]
. cdnsciencepub.com [cdnsciencepub.com]

cite this document: BenchChem. [Technical Support Center: Optimizing Reaction

Conditions for Nicotinic Acid Derivatization]. BenchChem, [2026]. [Online PDF]. Available at:

[t

tps://www.benchchem.com/product/b1362062/docs#technical-support-center-optimizing-

reaction-conditions-for-nicotinic-acid-derivatization]

Disclaimer & Data Validity:

The i
inten

nformation provided in this document is for Research Use Only (RUQO) and is strictly not
ded for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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